molecular formula C15H24O3 B055261 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione CAS No. 123018-64-4

8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione

Cat. No.: B055261
CAS No.: 123018-64-4
M. Wt: 252.35 g/mol
InChI Key: NYKNGYPICQVZJG-UHFFFAOYSA-N
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Description

8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione is an organic compound with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol. This compound is characterized by its spirocyclic structure, which includes a spiro linkage between a cyclohexane ring and a dioxolane ring. The presence of two propyl groups at the 8th position of the cyclohexane ring adds to its unique chemical properties.

Preparation Methods

The synthesis of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione typically involves the reaction of a suitable cyclohexanone derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and catalysts such as palladium on carbon, and sodium borohydride. Major products formed from these reactions include alcohols, carboxylic acids, and substituted spiro compounds .

Scientific Research Applications

8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This compound can also interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione can be compared with other spirocyclic compounds such as:

    8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione: Similar in structure but with methyl groups instead of propyl groups, leading to different chemical properties and reactivity.

    2-Oxaspiro[4.5]decane-1,8-dione: Another spirocyclic compound with different substitution patterns, affecting its chemical behavior and applications

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-3-5-14(6-4-2)7-9-15(10-8-14)11-12(16)18-13(15)17/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKNGYPICQVZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC2(CC1)CC(=O)OC2=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564541
Record name 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123018-64-4
Record name 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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